2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
Description
Overview and significance of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
The compound this compound, bearing the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 daltons, occupies a distinctive position within heterocyclic chemistry due to its unique structural features and synthetic utility. The compound is characterized by its rigid bicyclic framework that incorporates a nitrogen atom within the ring system, creating a constrained molecular geometry that significantly influences its chemical reactivity and biological activity. The presence of both the tert-butoxycarbonyl protecting group and the carboxylic acid functionality renders this compound particularly valuable as a synthetic intermediate in pharmaceutical development.
The stereochemical complexity of this compound is exemplified by the existence of multiple stereoisomeric forms, including the racemic mixture rac-(1R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid and the specific enantiomer (1S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid. These stereoisomers demonstrate distinct chemical and physical properties, with predicted boiling points of 347.8±25.0 degrees Celsius and densities of 1.315±0.06 grams per cubic centimeter for the racemic form. The compound's structural rigidity and defined stereochemistry make it an important chiral building block for asymmetric synthesis applications.
The Chemical Abstracts Service has assigned the identifier 2173996-97-7 to the racemic form of this compound, facilitating its identification across chemical databases and literature. Commercial availability from multiple suppliers indicates the compound's recognized importance in research applications, with typical purity levels reaching 95% or higher. The compound's utility extends beyond simple synthetic applications, as its rigid bicyclic structure and functional group positioning make it suitable for the creation of complex molecules and pharmaceutical intermediates.
Historical context of azabicyclo[3.1.0]hexane chemistry
The development of azabicyclo[3.1.0]hexane chemistry can be traced back to fundamental studies in bridged heterocyclic systems, where researchers recognized the unique properties imparted by the incorporation of nitrogen atoms into strained bicyclic frameworks. The 1-azabicyclo[3.1.0]hexane ring system has emerged as a key structural motif in natural products, particularly those exhibiting biological activities against bacteria, fungi, and tumor cells through deoxyribonucleic acid alkylation mechanisms. Historical investigations revealed that these compounds demonstrate distinctive chemical properties compared to their planar counterparts, primarily due to the geometric constraints imposed by the bridged structure.
Early synthetic efforts focused on establishing reliable methodologies for constructing the azabicyclo[3.1.0]hexane framework, with particular attention to controlling stereochemistry during ring formation. The development of three-component reaction strategies marked a significant advancement in this field, enabling the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives through reactions involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in aqueous media. These methodological advances demonstrated the feasibility of constructing complex bicyclic structures under mild reaction conditions while achieving excellent product yields and short reaction times.
The historical progression of azabicyclo[3.1.0]hexane chemistry has been closely linked to advances in understanding the biosynthetic pathways of natural products containing this structural motif. Research on ficellomycin, a dipeptide consisting of L-valine and a non-proteinogenic amino acid with the 1-azabicyclo[3.1.0]hexane ring structure, revealed sophisticated enzymatic machinery capable of introducing functional modifications to the bicyclic framework. These studies provided crucial insights into the biological relevance of azabicyclo[3.1.0]hexane derivatives and established foundational knowledge for synthetic applications.
The evolution of synthetic methodology has progressively expanded access to functionalized azabicyclo[3.1.0]hexane derivatives, with palladium-catalyzed cyclopropanation reactions representing a notable advancement in recent years. These reactions enable the preparation of 3-azabicyclo[3.1.0]hexane derivatives through cyclopropanation of maleimides with N-tosylhydrazones, providing high yields and diastereoselectivities on gram-scale preparations. Such methodological developments have established azabicyclo[3.1.0]hexane chemistry as a mature field with well-defined synthetic protocols and broad applications.
Position within heterocyclic chemistry classification
Within the comprehensive classification system of heterocyclic compounds, this compound occupies a specific position under the Chemical Abstracts Service classification scheme C07D, which encompasses heterocyclic compounds containing elements beyond carbon, hydrogen, and common heteroatoms. The compound falls under the category of bridged heterocycles, specifically those containing nitrogen as the sole heteroatom within the ring system. This classification reflects the compound's structural characteristics as a bicyclic system where two rings share more than two atoms, creating a bridged architecture that significantly influences chemical properties.
The azabicyclo[3.1.0]hexane framework represents a subset of bridged lactam-related structures, which are characterized by their non-planar amide geometry when the nitrogen is incorporated into amide bonds. This geometric constraint distinguishes these compounds from conventional planar amides and imparts unique reactivity patterns. The classification system recognizes that bridged lactams of this type exhibit enhanced reactivity compared to their planar counterparts, particularly in hydrolytic reactions and nucleophilic substitutions at the bridgehead nitrogen.
The systematic nomenclature of this compound reflects its complex structural hierarchy, beginning with the azabicyclo[3.1.0]hexane core designation that indicates a bicyclic system containing six atoms total, with a nitrogen heteroatom and specific bridging pattern. The [3.1.0] notation describes the distribution of atoms in each bridge, with three atoms in the main bridge, one atom in the secondary bridge, and zero atoms in the tertiary bridge. The additional functional groups, including the tert-butoxycarbonyl protecting group at the 2-position and the carboxylic acid at the 5-position, are incorporated into the complete systematic name following established International Union of Pure and Applied Chemistry conventions.
The compound's classification within heterocyclic chemistry is further refined by its stereochemical designations, which are essential for distinguishing between the various stereoisomeric forms. The absolute configuration descriptors (1R,5R) or (1S,5S) provide critical information about the spatial arrangement of substituents around the chiral centers, which directly impacts the compound's chemical behavior and biological activity. This level of classification detail is particularly important for pharmaceutical applications where stereochemical purity can significantly influence therapeutic outcomes.
Research importance and applications overview
The research significance of this compound stems from its multifaceted utility as a synthetic building block, pharmaceutical intermediate, and chiral template in asymmetric synthesis applications. The compound's rigid bicyclic framework and defined stereochemistry make it particularly valuable for creating enantioenriched products in pharmaceutical development, where precise molecular architecture is crucial for biological activity. Its role as a building block extends to the synthesis of complex natural products and biologically active compounds, leveraging the inherent structural constraints to achieve specific molecular conformations.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-11(8(13)14)6-7(11)12/h7H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMXVVMJQHITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173996-97-7 | |
| Record name | rac-(1R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Key Steps
A patented method describes the preparation of related 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives, which can be adapted for the 5-carboxylic acid isomer. The process involves:
- Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate to 2-cyanocyclopropyl carboxylic acid.
- Conversion of the acid to acid chloride using oxalyl chloride.
- Reduction of acid chloride to 2-cyanocyclopropyl aldehyde with tri-(tert-butoxy) lithium aluminum hydride.
- Formation of 2-cyanocyclopropyl-1,1-diethylacetal by refluxing aldehyde with ethanol.
- Reduction of acetal to cis 2-aminomethylcyclopropyl-1,1-diethylacetal with lithium aluminum hydride.
- Cyclization via reaction with potassium cyanide and methanesulfonic acid in glacial acetic acid to form N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile.
- Hydrolysis of nitrile to carboxylic acid under strong acid reflux conditions.
This route yields the bicyclic amino acid as a mixture of cis/trans isomers, which can be separated by crystallization or chromatography.
Example Summary Table
| Step | Reaction | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Hydrolysis | NaOH, H2O | 2-cyanocyclopropyl carboxylic acid | Quantitative |
| 2 | Acid chloride formation | Oxalyl chloride, benzene, reflux | Acid chloride | Crude |
| 3 | Reduction | Tri-(tert-butoxy) lithium aluminum hydride, THF, -60°C | 2-cyanocyclopropyl aldehyde | Isolated by distillation |
| 4 | Acetal formation | Ethanol, reflux | 2-cyanocyclopropyl-1,1-diethylacetal | Distilled 70-71°C/8 Torr |
| 5 | Reduction | Lithium aluminum hydride, THF, RT, 48h | cis 2-aminomethylcyclopropyl-1,1-diethylacetal | Isolated by extraction |
| 6 | Cyclization | KCN, glacial acetic acid, MeSO3H, 65°C, 17h | N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile | Intermediate |
| 7 | Hydrolysis | 6N HCl, reflux, 6h | cis 3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Purified by salt formation |
Adapted from US Patent US4255334A
Asymmetric Synthesis from Glutamic Acid
Method Summary
Another approach involves asymmetric synthesis starting from glutamic acid:
- Protection of amino groups using tert-butoxycarbonyl (Boc) groups.
- Catalytic cyclization promoted by 4-dimethylaminopyridine (DMAP) to form pyrrolidine intermediates.
- Reduction and dehydration to form alkenes.
- Asymmetric Simmons-Smith cyclopropanation to build the bicyclic azabicyclo[3.1.0]hexane skeleton.
- Hydrolysis to yield the final carboxylic acid.
Key Findings and Optimization
- The DMAP-catalyzed cyclization gave an 82% yield under optimized molar ratios (DMAP:di-tert-butyl dicarbonate:pyridine = 0.40:4.0:1.0).
- The Simmons-Smith reaction time influenced cis/trans isomer ratios, with a 6:1 ratio at 19.5 hours reaction time.
- The overall yield of the target compound was approximately 30% with a diastereomeric excess (de) of 72%.
- The stereochemistry of the products was confirmed by X-ray diffraction analysis.
Reaction Conditions Table
| Step | Reaction | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Amino protection | Di-tert-butyl dicarbonate, DMAP, pyridine | 82% | Optimized catalyst ratio |
| 2 | Cyclization | DMAP catalysis | - | Pyrrolidine intermediate |
| 3 | Reduction & dehydration | Standard reducing agents | - | Alkene formation |
| 4 | Simmons-Smith cyclopropanation | CH2I2, Zn(Cu), 19.5 h | - | cis/trans ratio 6:1 |
| 5 | Hydrolysis | Acidic conditions | 30% overall | Final acid formation |
Adapted from Chin. J. Org. Chem., 2014
Additional Notes on Protection and Functionalization
- The tert-butoxycarbonyl (Boc) group is commonly introduced early to protect the amine functionality, facilitating subsequent cyclization and functional group transformations.
- The carboxylic acid at the 5-position is typically introduced or revealed via hydrolysis of nitrile or ester intermediates.
- Purification methods include fractional crystallization and ion exchange chromatography to separate isomers.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclopropyl Acetal Route | 2-aminomethylcyclopropyl acetals | Hydrolysis, acetal formation, reduction, cyclization, hydrolysis | Moderate to high (varies by step) | Well-established, scalable | Multi-step, requires low temperature reductions |
| Asymmetric Synthesis from Glutamic Acid | Protected glutamic acid derivatives | Amino protection, DMAP cyclization, Simmons-Smith reaction, hydrolysis | ~30% overall | Enantioselective, stereochemically controlled | Moderate yield, longer reaction times |
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Removal of the Boc group yields the free amine.
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines, depending on the starting material.
Scientific Research Applications
Medicinal Chemistry
1.1. Drug Development
The compound has been explored as a building block in the synthesis of bioactive peptides and pharmaceuticals. Its ability to mimic natural amino acids while providing increased stability and resistance to enzymatic degradation makes it a valuable candidate in drug design. The tert-butoxycarbonyl (Boc) protecting group facilitates selective deprotection during peptide synthesis, allowing for the construction of complex peptide architectures.
1.2. Antiviral and Anticancer Agents
Research indicates that derivatives of azabicyclic compounds exhibit antiviral and anticancer activities. The structural features of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid may enhance the efficacy of therapeutic agents targeting viral replication or tumor growth by modifying their pharmacokinetic profiles.
Peptide Synthesis
2.1. Solid-Phase Peptide Synthesis (SPPS)
The compound is utilized in SPPS due to its compatibility with various coupling reagents and its ability to form stable linkages with other amino acids. The Boc group allows for easy removal under mild acidic conditions, making it advantageous for synthesizing peptides with sensitive functional groups.
2.2. Synthesis of Cyclic Peptides
Cyclic peptides often exhibit enhanced biological activity compared to their linear counterparts. The incorporation of this compound into cyclic peptide frameworks can introduce conformational constraints that improve binding affinity to biological targets.
Materials Science
3.1. Polymer Chemistry
The unique structure of this compound allows it to be used as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance, particularly in biomedical applications where biocompatibility is crucial.
3.2. Drug Delivery Systems
Research has shown that polymers derived from azabicyclic compounds can be designed for controlled drug release applications. The ability to modify the hydrophilicity or hydrophobicity of the resulting polymers enables tailored drug delivery systems that can improve therapeutic outcomes.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Positional Isomers within the Bicyclo[3.1.0]hexane Framework
- (1R,3S,5R)-Isomer (CAS 197142-34-0): The carboxylic acid group is at position 3 instead of 5. Purity: ≥97% (Aladdin Scientific) .
(1R,4R,5R)-Isomer (CAS 173306-82-6) :
6-Carboxylic Acid Derivative (CAS 1610704-23-8) :
Variations in Bicyclo Ring Size
- Bicyclo[2.2.1]heptane Derivatives: Example: 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 1363210-41-6). Price: $340/250 mg (Synthonix) .
- Bicyclo[2.1.1]hexane Derivatives: Example: (1S,4R,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (CAS 1932215-43-4).
Functional Group Modifications
Methoxycarbonyl Substituents :
- Hydrochloride Salt (CAS sc-341424): 2-azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride. Price: $3,525/250 mg (Santa Cruz Biotechnology). The ionic form improves aqueous solubility but requires careful pH handling .
Key Research Findings
- Pharmaceutical Utility : The bicyclo[3.1.0]hexane scaffold is leveraged in protease inhibitors and kinase modulators for its conformational rigidity. For example, derivatives are intermediates in synthesizing C66, a compound with antiviral properties .
- Stability : Boc-protected analogs exhibit moderate stability under acidic conditions but require dry storage to prevent deprotection .
Biological Activity
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid, also known by its CAS number 197142-34-0, is a bicyclic compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can modulate biochemical pathways, influencing various physiological processes. The compound acts as a probe in studying protein interactions, particularly in understanding binding sites and mechanisms of action in various biological contexts .
Protein Interaction Studies
In biological research, this compound is utilized for investigating protein functions and interactions. It serves as a valuable tool for probing the binding dynamics of proteins, which is crucial for understanding cellular mechanisms and developing therapeutic strategies.
Therapeutic Potential
Research indicates that this compound may have therapeutic applications, particularly in drug design for targeting specific diseases. The unique structural characteristics allow it to be explored as a potential lead compound in the development of novel pharmaceuticals .
Case Study 1: Inhibition of Viral Proteases
A study involving similar bicyclic compounds demonstrated their efficacy as inhibitors of viral proteases, which are critical targets in antiviral drug development. The structural similarities suggest that this compound may exhibit comparable inhibitory effects against proteases from various viruses, including coronaviruses .
Case Study 2: Synthesis of Complex Molecules
The compound has been employed as a building block in organic synthesis, facilitating the creation of complex molecules with potential biological activity. Its stability and reactivity make it a suitable candidate for further chemical modifications aimed at enhancing therapeutic efficacy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity | Applications |
|---|---|---|---|
| Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Bicyclic | Protein interaction probe | Drug design |
| 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | Bicyclic | Viral protease inhibitor | Antiviral therapy |
| (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane | Bicyclic | Enzyme modulator | Biochemical research |
Q & A
What are the key challenges in synthesizing enantiomerically pure 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid, and how can reaction conditions be optimized to improve yield?
Advanced Research Focus
The bicyclo[3.1.0]hexane scaffold introduces steric and stereochemical complexity, particularly at the bridgehead carbons. Evidence from related azabicyclohexane syntheses (e.g., ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives) highlights the importance of protecting group strategies and catalytic asymmetric induction .
- Methodological Recommendations :
- Use tert-butoxycarbonyl (Boc) as a transient protecting group to minimize side reactions during ring closure .
- Optimize enantiomeric purity via chiral auxiliaries or asymmetric catalysis, referencing stereochemical outcomes in similar bicyclohexane systems (e.g., rac-(1R,5R) isomers in ).
- Employ high-resolution LC-MS or chiral HPLC to monitor reaction progress and enantiomeric excess (ee) .
How can researchers resolve contradictions in reported biological activity data for azabicyclohexane derivatives, particularly regarding stereochemical dependencies?
Advanced Research Focus
Discrepancies in activity data often arise from uncharacterized stereoisomers or impurities. For example, the rac-(1R,5R) isomer in may exhibit different pharmacokinetic properties compared to its enantiomer.
- Methodological Recommendations :
What analytical techniques are most effective for characterizing the stability of 2-azabicyclo[3.1.0]hexane derivatives under varying storage conditions?
Basic Research Focus
Stability studies are critical for ensuring compound integrity during long-term storage.
- Methodological Recommendations :
- Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect degradation products (e.g., tert-butyl group hydrolysis) .
- Employ thermogravimetric analysis (TGA) to assess thermal decomposition thresholds, referencing safety data for related bicyclo compounds stored at 2–8°C .
How can computational modeling predict the conformational flexibility of 2-azabicyclo[3.1.0]hexane-5-carboxylic acid in drug-target interactions?
Advanced Research Focus
The strained bicyclo structure may adopt unique conformations that influence binding to biological targets.
- Methodological Recommendations :
- Perform density functional theory (DFT) calculations to map energy minima for the bicyclo core, referencing InChI/SMILES data from PubChem analogs (e.g., tert-butyl ester derivatives in ) .
- Use molecular docking to simulate interactions with enzymatic active sites, leveraging structural data from adamantyl-containing analogs ( ) .
What strategies are recommended for functionalizing the carboxylic acid moiety while preserving the bicyclo[3.1.0]hexane core’s integrity?
Advanced Research Focus
The carboxylic acid at position 5 is a common site for derivatization.
- Methodological Recommendations :
How do structural modifications to the tert-butoxycarbonyl (Boc) group impact the compound’s solubility and crystallinity?
Basic Research Focus
The Boc group modulates physicochemical properties but may introduce solubility challenges.
- Methodological Recommendations :
What safety protocols are critical for handling 2-azabicyclo[3.1.0]hexane derivatives in laboratory settings?
Basic Research Focus
Safety data for structurally related compounds (–9) emphasize hazards associated with dust formation and skin contact.
- Methodological Recommendations :
- Use fume hoods with HEPA filters to minimize aerosol exposure during weighing .
- Wear nitrile gloves and safety goggles compliant with EN 166 standards, as specified in safety sheets for tert-butoxycarbonyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
